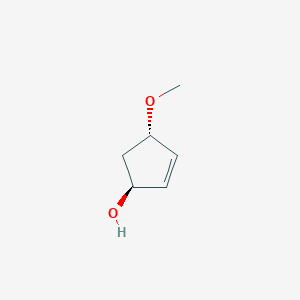![molecular formula C10H20N2O6 B13006060 2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid CAS No. 117174-58-0](/img/structure/B13006060.png)
2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid is a complex organic compound with the molecular formula C₁₀H₂₁NO₇
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid typically involves the reaction of ethylene oxide with amino acids under controlled conditions. The process includes multiple steps of ethoxylation and carboxymethylation to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid exerts its effects involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways. Additionally, its multiple functional groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Aminoethoxy)ethoxy]acetic acid: Similar in structure but lacks the carboxymethylamino group.
2-[2-(2-Azidoethoxy)ethoxy]acetic acid: Contains an azido group instead of the carboxymethylamino group
Uniqueness
What sets 2-[2-[2-[2-(Carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid apart is its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions. This makes it particularly valuable in research and industrial applications .
Propiedades
Número CAS |
117174-58-0 |
|---|---|
Fórmula molecular |
C10H20N2O6 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(carboxymethylamino)ethoxy]ethoxy]ethylamino]acetic acid |
InChI |
InChI=1S/C10H20N2O6/c13-9(14)7-11-1-3-17-5-6-18-4-2-12-8-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
Clave InChI |
CCGUBUQMIWWMQK-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCNCC(=O)O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (6-aminobicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13005983.png)
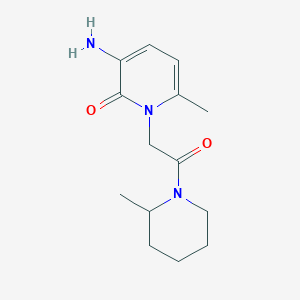
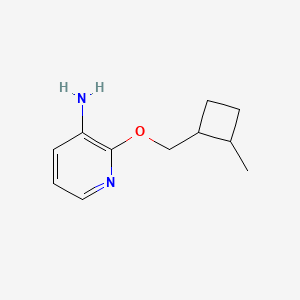
![[2,4'-Bipyridine]-2'-carboxylic acid](/img/structure/B13005999.png)
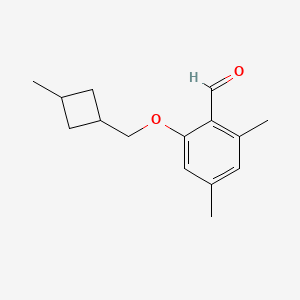


![1-(Benzo[c][1,2,5]oxadiazol-4-yl)ethanone](/img/structure/B13006015.png)
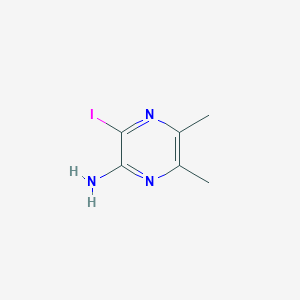
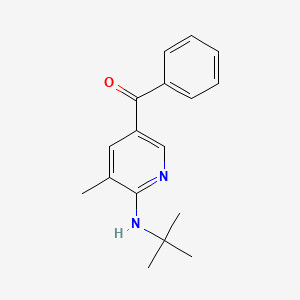

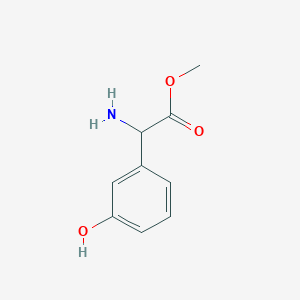
![2-(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetic acid](/img/structure/B13006053.png)
